molecular formula C11H10ClN3O2 B13956776 5-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

5-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

Cat. No.: B13956776
M. Wt: 251.67 g/mol
InChI Key: GIGFVCLIFWGYAJ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another heterocyclic compound with a chlorophenyl group.

    5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylate: Contains a similar aromatic ring but with an oxazole moiety.

Uniqueness

5-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity compared to other heterocyclic compounds. The presence of the chlorophenyl group further enhances its potential as a versatile intermediate in organic synthesis and its biological applications.

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-2H-triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-9(13-15-14-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGFVCLIFWGYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN=C1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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